molecular formula C13H18F3NO4S2 B13428753 S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate CAS No. 21224-78-2

S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate

Cat. No.: B13428753
CAS No.: 21224-78-2
M. Wt: 373.4 g/mol
InChI Key: YXSDZZGPFUAKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate: is an organic compound that features a trifluoromethyl group, a thiosulfate group, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the use of catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products:

    Oxidation: Sulfonate derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins and enzymes.

Medicine: In medicine, there is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as thiol groups in proteins. The thiosulfate group can form covalent bonds with cysteine residues, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
  • S-(3-aminopropyl) hydrogen thiosulfate
  • S-(4-Methoxyphenyl) N-(2,5-Dimethoxyphenyl)thiocarbamate

Uniqueness: S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and selectivity are required.

Properties

CAS No.

21224-78-2

Molecular Formula

C13H18F3NO4S2

Molecular Weight

373.4 g/mol

IUPAC Name

1-[4-(2-sulfosulfanylethylamino)butoxy]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C13H18F3NO4S2/c14-13(15,16)11-4-3-5-12(10-11)21-8-2-1-6-17-7-9-22-23(18,19)20/h3-5,10,17H,1-2,6-9H2,(H,18,19,20)

InChI Key

YXSDZZGPFUAKIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCNCCSS(=O)(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.